molecular formula C16H16ClNOS B5771513 N-[(4-chlorophenyl)methyl]-3-phenylsulfanylpropanamide

N-[(4-chlorophenyl)methyl]-3-phenylsulfanylpropanamide

Cat. No.: B5771513
M. Wt: 305.8 g/mol
InChI Key: RSURLWBXBSXQEP-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-3-phenylsulfanylpropanamide is an organic compound characterized by the presence of a chlorophenyl group, a phenylsulfanyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-3-phenylsulfanylpropanamide typically involves the reaction of 4-chlorobenzyl chloride with 3-phenylsulfanylpropanoic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The resulting intermediate is then subjected to amidation using ammonia or an amine to form the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-3-phenylsulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-3-phenylsulfanylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[(4-chlorophenyl)methyl]-3-phenylsulfanylpropanamide exerts its effects involves interactions with specific molecular targets. The chlorophenyl and phenylsulfanyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-phenylpropanamide
  • 3-phenylsulfanyl-N-(4-methylphenyl)propanamide
  • N-(4-bromophenyl)-3-phenylsulfanylpropanamide

Uniqueness

N-[(4-chlorophenyl)methyl]-3-phenylsulfanylpropanamide is unique due to the presence of both a chlorophenyl and a phenylsulfanyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c17-14-8-6-13(7-9-14)12-18-16(19)10-11-20-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSURLWBXBSXQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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